Bisphenol C
Overview
Description
Synthesis Analysis
There is limited direct information on the synthesis of BPC specifically. However, related research on bisphenols, including BPA, suggests that the synthesis of such compounds often involves condensation reactions of phenols with acetone or similar aldehydes or ketones. For instance, a study on a bisphenol A-related compound synthesized a novel monomer through the reaction of bisphenol with formaldehyde and aniline (Wang et al., 2011). This synthesis process might be similar for BPC.
Molecular Structure Analysis
The molecular structure of bisphenols, including BPC, typically features two phenolic rings connected by a bridge, which in the case of BPC, would be different from the isopropylidene bridge found in BPA. An analysis of bisphenol A and its analogs highlighted the significance of the bridging group in determining the propeller-like nature of these compounds (Lim & Tanski, 2007). Similar principles likely apply to BPC.
Chemical Reactions and Properties
The reactivity and properties of BPC would be influenced by its molecular structure. While specific details on BPC are scarce, studies on BPA and similar compounds suggest potential reactivity with various chemicals and susceptibility to polymerization. A study on BPA and its derivatives indicated the possibility of diverse chemical reactions and interactions, especially in the presence of specific catalysts or under certain conditions (Wang et al., 2009).
Physical Properties Analysis
The physical properties of BPC, such as solubility, melting point, and boiling point, are likely influenced by its molecular structure. For instance, studies on related bisphenols have shown that the introduction of different bridging groups or substituents can significantly alter these physical properties. A study on lignin/glycerol-based bis(cyclic carbonate) illustrates how modifications in the bisphenol structure can lead to changes in thermal properties and other physical characteristics (Chen et al., 2015).
Chemical Properties Analysis
The chemical properties of BPC, like reactivity, chemical stability, and potential for polymerization, would be determined by its functional groups and overall structure. Research on BPA and similar compounds indicates that bisphenols can participate in various chemical reactions, often acting as monomers in polymerization processes. For instance, the preparation and polymerization of bisphenol A cyclic oligomeric carbonates indicate the potential of bisphenols in forming polymers with specific characteristics (Brunelle & Shannon, 1991).
Scientific Research Applications
Bisphenol C and Estrogenic Activity
- BPC and its analogs, like Bisphenol A (BPA) and Bisphenol F (BPF), show differing mechanisms in binding and activating estrogen receptors (ER) α and β. They act as partial agonists by activating the N-terminal activation function of the receptors, with their effect on the C-terminal activation function ranging from weak agonism to antagonism. This differential interaction suggests varying endocrine-disrupting potentials among bisphenols, making BPC a subject of interest in endocrine research (Delfosse et al., 2012).
Impact on Reproductive Health
- Studies have shown that BPC, like BPA and BPS, can disrupt reproductive health. For instance, at low doses, these bisphenols decreased testosterone secretion in human fetal testes, suggesting a significant impact on male reproductive development. The findings underline the importance of considering BPC and its analogs in reproductive health risk assessments (Soria Eladak et al., 2015).
Influence on Steroidogenesis
- BPC has been observed to disrupt the hormonal environment in testes by affecting steroidogenic gene activation through signaling pathways. This influence on hormone synthesis can have implications for human metabolic defects and neuropsychiatric disorders, making BPC a chemical of concern in the context of endocrine disruption (Lan et al., 2017).
Effects on Cellular Mechanisms
- Research indicates that bisphenols, including BPC, may induce oxidative stress in cellular systems. The interaction of these compounds with cellular components can alter antioxidant enzyme activities and lead to increased levels of reactive oxygen species, suggesting potential cellular toxicity and implications for organ systems like the liver (Bindhumol et al., 2003).
Environmental and Health Risks
- Studies on the environmental presence of bisphenols, including BPC, reveal their widespread use in industrial and household products. Their presence in various ecosystems and potential accumulation in human tissues raise concerns about long-term health risks. Research is ongoing to understand the full extent of these risks and the mechanisms through which they impact human health (Xiao et al., 2019).
Safety And Hazards
Due to their hazardous properties, the use of some bisphenols, including Bisphenol C, has been limited or is being limited in the EU to protect people’s health and the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While there is a wealth of information available on Bisphenol A, there is a need for more research on Bisphenol C and other bisphenols. Future investigations could focus on the central nervous system to address neurotoxicity, behavioral assays that assess the effects of Bisphenol C on anxiolytic, social, and fear-related behaviors, and studies that broaden understanding of the effects of Bisphenol C .
properties
IUPAC Name |
4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEYKIWAZBBXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022485 | |
Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene | |
CAS RN |
14868-03-2 | |
Record name | 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14868-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(2,2-dichloroethenylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(dichlorovinylidene)diphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-BIS(4-HYDROXYPHENYL)-2,2-DICHLOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4668GRX7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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